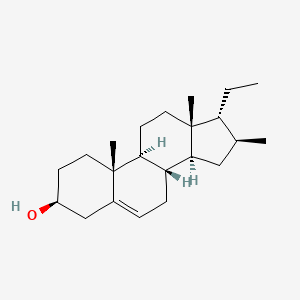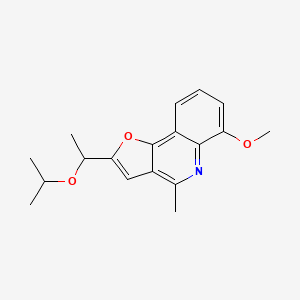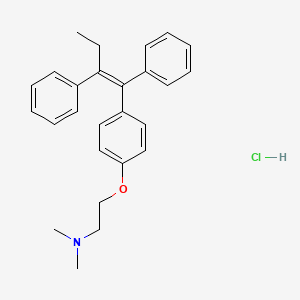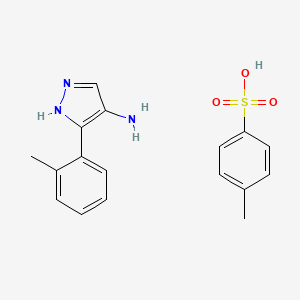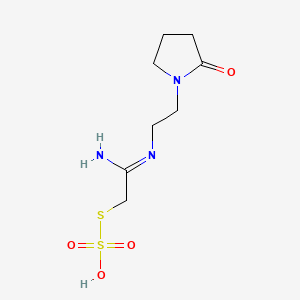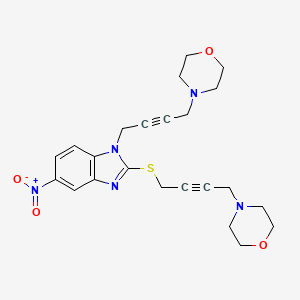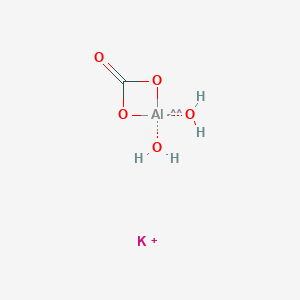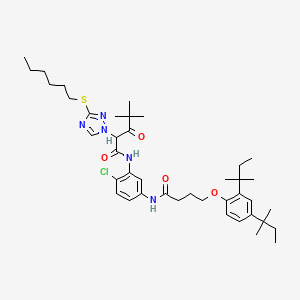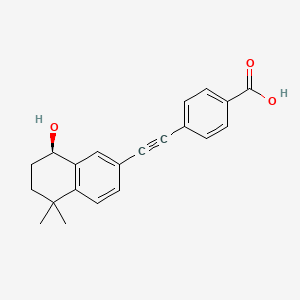
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- is a complex organic compound with a unique structure that combines benzoic acid and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then coupled with benzoic acid through an ethynyl linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and naphthalene derivatives. Examples are:
- Benzoic acid, 4-hydroxy-
- Benzoic acid, 4-methoxy-
- Naphthalene, 1,2,3,4-tetrahydro-
Uniqueness
What sets Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- apart is its unique combination of a benzoic acid moiety with a naphthalene derivative, linked through an ethynyl group. This structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
226250-16-4 |
|---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[2-[(8R)-8-hydroxy-5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C21H20O3/c1-21(2)12-11-19(22)17-13-15(7-10-18(17)21)4-3-14-5-8-16(9-6-14)20(23)24/h5-10,13,19,22H,11-12H2,1-2H3,(H,23,24)/t19-/m1/s1 |
InChI Key |
ZLFYEWZRIJYFBZ-LJQANCHMSA-N |
Isomeric SMILES |
CC1(CC[C@H](C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





